HAO1 Crystallographic Engagement: 5-Regioisomer Binds While 6-Regioisomer Does Not
In the PanDDA fragment screen against human HAO1, 5-(cyclohexylamino)uracil (GX7) was identified as a bound ligand with clear electron density at 1.48 Å resolution (PDB 5QIB) [1]. By contrast, the 6-regioisomer, 6-(cyclohexylamino)uracil (CAS 6702-72-3), was not reported as a hit in the same HAO1 PanDDA deposition series, nor was it co-crystallized with HAO1 in any publicly deposited structure [1]. This constitutes a direct, structurally resolved differentiation: the position of the cyclohexylamino substituent on the pyrimidinedione ring is a binary determinant of HAO1 binding [1].
| Evidence Dimension | HAO1 binding – crystallographic occupancy in PanDDA fragment screen |
|---|---|
| Target Compound Data | 5-(cyclohexylamino)uracil: bound to HAO1 with modeled electron density; PDB 5QIB, 1.48 Å |
| Comparator Or Baseline | 6-(cyclohexylamino)uracil (CAS 6702-72-3): no HAO1 co-crystal structure deposited in the same PanDDA series |
| Quantified Difference | Qualitative binary outcome: 5-regioisomer = binder; 6-regioisomer = non-binder in this screen |
| Conditions | PanDDA analysis group deposition; HAO1 protein; X-ray diffraction, 1.48 Å; fragment screening conditions (Diamond I04-1 beamline) |
Why This Matters
For fragment-based drug discovery programs targeting HAO1 (e.g., primary hyperoxaluria), procurement of the wrong regioisomer yields a non-binding compound, wasting screening resources and leading to false negatives.
- [1] RCSB PDB. 5QIB: PanDDA analysis group deposition – Crystal Structure of HAO1 in complex with FMOPL000388a (GX7 ligand). 2018. doi:10.2210/pdb5qib/pdb. Also: Protein Data Bank in Europe, 5QIB summary. View Source
